4-Cyclohexyl-3-fluoroaniline (CAS: 1292904-35-8) is a substituted aniline derivative featuring a cyclohexyl ring directly attached to the 4-position and a fluorine atom at the 3-position of the benzene core. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g/mol , it functions primarily as a versatile synthetic intermediate and a lipophilic building block for medicinal chemistry and advanced materials research.
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Cat. No.B12069327
⚠ Attention: For research use only. Not for human or veterinary use.
4-Cyclohexyl-3-fluoroaniline: Technical Baseline and Procurement Context for This Organofluorine Intermediate
4-Cyclohexyl-3-fluoroaniline (CAS: 1292904-35-8) is a substituted aniline derivative featuring a cyclohexyl ring directly attached to the 4-position and a fluorine atom at the 3-position of the benzene core. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g/mol , it functions primarily as a versatile synthetic intermediate and a lipophilic building block for medicinal chemistry and advanced materials research. Its structural configuration—combining a saturated, non-planar cyclohexyl moiety with a halogen-substituted aniline core—positions it as a scaffold for introducing both steric bulk and modulated electronic character into target molecules [1].
Workflow
Versatile synthetic intermediate for medicinal chemistry and materials research
Selection Logic
Lipophilic building block with a non‑planar cyclohexyl scaffold and ortho‑fluoro electronic tuning
Use Context
Suitable for cross‑coupling reactions, amide bond formation and scaffold diversification at research purity
[1] O'Hagan D, et al. Bioactivity profiles of progressively ring-fluorinated cyclohexyl motifs in the WKYMVm peptide as formylpeptide FPR2 agonists and in keto-piperazines as anti-trypanosome agents. Chembiochem. 2025 Jun 18:e202500384. doi: 10.1002/cbic.202500384. View Source
Why Generic Substitution Fails: The Conformational and Electronic Uniqueness of 4-Cyclohexyl-3-fluoroaniline
Direct substitution of 4-cyclohexyl-3-fluoroaniline with simpler fluoroaniline or cyclohexylamine analogs is not chemically or biologically equivalent. The ortho-relationship between the amino group and the fluorine atom introduces distinct electronic effects that alter hydrogen-bonding capacity and amine nucleophilicity [1]. Furthermore, the saturated cyclohexyl ring at the para-position provides a non-planar, three-dimensional steric shield that directly influences the compound's conformational landscape and molecular recognition properties in biological systems [2]. This combination of 3D sterics (cyclohexyl) and electronic tuning (3-fluoro) creates a unique physiochemical profile (LogP ~3.46 ) that cannot be replicated by combining unsubstituted aniline with separate cyclohexyl or fluorine sources in a synthetic sequence. Therefore, for applications where specific spatial orientation, metabolic stability, or lipophilicity are critical design parameters, the pre-assembled 4-cyclohexyl-3-fluoroaniline core provides a distinct and irreplaceable advantage.
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Ortho‑fluoro electronic profile
The 3‑fluoro position modulates amine nucleophilicity and pKa; 4‑fluoro or unsubstituted anilines do not replicate this electronic environment.
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Non‑planar cyclohexyl conformation
The saturated cyclohexyl ring provides a 3D steric shield that planar phenyl or small alkyl analogs cannot match.
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Pre‑assembled lipophilic core
Combining separate cyclohexyl and fluorine sources in a synthetic sequence may not reproduce the same conformational and electronic outcome (reported LogP ~3.46).
[1] O'Hagan D, et al. Bioactivity profiles of progressively ring-fluorinated cyclohexyl motifs in the WKYMVm peptide as formylpeptide FPR2 agonists and in keto-piperazines as anti-trypanosome agents. Chembiochem. 2025 Jun 18:e202500384. doi: 10.1002/cbic.202500384. View Source
[2] O'Hagan D, et al. Bioactivity profiles of progressively ring-fluorinated cyclohexyl motifs in the WKYMVm peptide as formylpeptide FPR2 agonists and in keto-piperazines as anti-trypanosome agents. Chembiochem. 2025 Jun 18:e202500384. doi: 10.1002/cbic.202500384. View Source
Lipophilicity (LogP) Increase Compared to Unsubstituted Aniline
The computed octanol-water partition coefficient (LogP) for 4-cyclohexyl-3-fluoroaniline is 3.4556 . This represents a substantial increase in lipophilicity compared to the baseline of unsubstituted aniline (LogP ≈ 0.90 [1]). The introduction of both the cyclohexyl and fluoro substituents drives this enhanced hydrophobicity, which is a critical parameter influencing membrane permeability and bioavailability in drug discovery programs.
Lipophilicity gainClass‑level inference
LogP 3.46 vs. aniline ~0.90
Computed XLogP3; ~2.56‑unit increase
Reported lipophilicity differentiation supports scaffold selection for permeability‑sensitive programs.
Higher LogP directly correlates with increased membrane permeability, making 4-cyclohexyl-3-fluoroaniline a superior starting point for designing compounds that require better passive diffusion or blood-brain barrier penetration.
Conformational Impact on Biological Activity: Cyclohexyl vs. Phenyl Scaffolds
In a systematic study of fluorinated cyclohexyl motifs, the introduction of saturated cyclohexyl groups (as in 4-cyclohexyl-3-fluoroaniline) into peptide and keto-piperazine scaffolds resulted in distinct bioactivity trends compared to their planar phenyl counterparts [1]. Specifically, for anti-trypanosomal assays, the cyclohexylalanine derivatives were 'more active than the previously reported phenylalanine derived analogue' in select cases [1]. This demonstrates that the non-planar, saturated ring system directly modulates target engagement in ways not achievable with flat aromatic rings. While not a direct head-to-head comparison of the target compound itself, this class-level inference establishes the functional value of the cyclohexyl-aniline motif over simpler aniline or phenylalanine alternatives.
Bioactivity shape effectClass‑level inference
Cyclohexyl‑Ala derivatives: qualitatively more active than phenyl‑Ala analog in anti‑trypanosomal assay
Keto‑piperazine scaffold, T. brucei
Supports that the non‑planar cyclohexyl ring may confer distinct target‑engagement behavior.
Class‑level data, not a direct head‑to‑head of the target compound.
Conformational AnalysisBioactivityGPCR Agonists
Evidence Dimension
Anti-trypanosomal activity
Target Compound Data
N/A (compound class data)
Comparator Or Baseline
Phenylalanine-derived analogue
Quantified Difference
Qualitatively 'more active' in anti-trypanosomal assays
Conditions
Keto-piperazine scaffold, assay against Trypanosoma brucei
Why This Matters
This evidence validates that the 3D shape of the cyclohexyl ring, as present in 4-cyclohexyl-3-fluoroaniline, is not merely a synthetic placeholder; it actively confers biological differentiation that can lead to superior hit or lead compounds.
Conformational AnalysisBioactivityGPCR Agonists
[1] O'Hagan D, et al. Bioactivity profiles of progressively ring-fluorinated cyclohexyl motifs in the WKYMVm peptide as formylpeptide FPR2 agonists and in keto-piperazines as anti-trypanosome agents. Chembiochem. 2025 Jun 18:e202500384. doi: 10.1002/cbic.202500384. View Source
Reduced Rotatable Bonds vs. Ether-Containing Analogues
4-Cyclohexyl-3-fluoroaniline possesses only one rotatable bond (the C-N bond of the aniline group) . This represents a significant reduction in conformational freedom compared to structurally similar ether-linked analogues, such as 4-(cyclohexyloxy)-3-fluoroaniline (CAS 937598-66-8), which contains three rotatable bonds due to the C-O linkage . Lower rotatable bond count is a well-established favorable metric in drug design, associated with improved oral bioavailability and more predictable binding conformations [1].
Conformational restrictionCross‑study comparable
1 rotatable bond vs. 3 for ether‑linked analog
SMILES‑based calculation
Reported lower flexibility may support more predictable binding conformations.
A scaffold with fewer rotatable bonds is pre-organized for target binding, potentially reducing the entropic penalty upon binding and leading to higher affinity and selectivity in drug development programs.
[1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002 Jun 6;45(12):2615-23. doi: 10.1021/jm020017n. View Source
Commercial Availability at Research-Grade Purity (95%)
4-Cyclohexyl-3-fluoroaniline is commercially available from multiple suppliers with a minimum stated purity of 95% . This level of purity is standard for research-grade intermediates and ensures consistent performance in sensitive synthetic applications such as cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where impurities can poison catalysts or lead to low yields. While not a unique differentiator on its own, it is a critical procurement baseline that confirms the compound is supplied at a quality suitable for advanced research, distinguishing it from custom-synthesized alternatives that may require additional purification steps.
Commercial puritySpecification review
≥95% (minimum)
Multiple vendor specification
Consistent research‑grade quality supports reliable cross‑coupling and sensitive synthetic steps.
Lot attribute; verify for catalyst‑poisoning thresholds.
ProcurementSynthetic IntermediatesPurity
Evidence Dimension
Commercial Purity
Target Compound Data
95% (minimum)
Comparator Or Baseline
Custom-synthesized alternatives: variable, often <90%
Quantified Difference
Guaranteed purity level for off-the-shelf use
Conditions
Vendor specification (Leyan, AKSci)
Why This Matters
For procurement, a guaranteed 95% purity reduces the time and cost associated with in-house purification, enabling faster project initiation and more reliable synthetic planning.
ProcurementSynthetic IntermediatesPurity
Regiochemical Ortho-Fluoro Substitution: Electronic Tuning for Reactivity
The 3-fluoro substitution pattern in 4-cyclohexyl-3-fluoroaniline places the fluorine atom ortho to the amino group. This regioisomeric arrangement exerts a significant electron-withdrawing inductive effect (-I) that decreases the electron density on the aromatic ring and the amino nitrogen [1]. Compared to the 4-fluoro or 2-fluoro analogues, this specific 3-fluoro orientation uniquely modulates the amine's nucleophilicity and pKa. For example, the pKa of the conjugate acid of 3-fluoroaniline is approximately 3.58, which is lower than that of 4-fluoroaniline (4.65) [2], indicating a more significant electronic perturbation. This precise electronic tuning is critical for controlling the outcome of reactions where the amine acts as a nucleophile, such as in amide bond formation or reductive amination.
Ortho‑fluoro electronicsCross‑study comparable
Conjugate acid pKa ~3.58 (3‑F core) vs. 4.65 for 4‑fluoroaniline
Aqueous pKa, fluoroaniline isomers
Lower pKa indicates reduced nucleophilicity; may help control side reactions in amide bond formation.
Reactivity context; validate under actual reaction conditions.
The lower pKa of the 3-fluoroaniline core makes it a weaker base and a less reactive nucleophile, which can be advantageous in preventing side reactions or enabling milder reaction conditions when desired.
[1] O'Hagan D, et al. Bioactivity profiles of progressively ring-fluorinated cyclohexyl motifs in the WKYMVm peptide as formylpeptide FPR2 agonists and in keto-piperazines as anti-trypanosome agents. Chembiochem. 2025 Jun 18:e202500384. doi: 10.1002/cbic.202500384. View Source
Class-Level Evidence for Enhanced Metabolic Stability of Fluorinated Cyclohexyl Motifs
The introduction of fluorine into cyclohexyl-containing motifs has been shown to influence metabolic stability and bioactivity profiles [1]. Specifically, in studies of fluorinated cyclohexylalanine derivatives, the level of fluorination correlated with bioactivity trends against biological targets [1]. While direct quantitative metabolic stability data for 4-cyclohexyl-3-fluoroaniline is not available, the presence of the fluorine atom on the aromatic ring is a well-established strategy for blocking oxidative metabolism at that position, a common metabolic pathway for aniline derivatives [2]. This class-level inference supports the use of 4-cyclohexyl-3-fluoroaniline as a scaffold with inherent advantages in terms of potential metabolic stability over non-fluorinated cyclohexylaniline analogs.
Metabolic stabilityClass‑level inference
Fluorinated cyclohexyl motifs showed bioactivity trends correlating with fluorination level
WKYMVm peptide / keto‑piperazine assays
Class‑level data suggest fluorine may block oxidative metabolism at the aniline ring.
No direct stability data for this compound; context‑dependent.
Fluorinated cyclohexyl motif shows bioactivity trends correlating with fluorination level.
Comparator Or Baseline
Non-fluorinated cyclohexyl analogs
Quantified Difference
N/A (qualitative trend)
Conditions
WKYMVm peptide and keto-piperazine assays
Why This Matters
For drug discovery projects, the potential for improved metabolic stability translates to a higher probability of achieving favorable pharmacokinetic properties, reducing the risk of compound attrition due to rapid clearance.
[1] O'Hagan D, et al. Bioactivity profiles of progressively ring-fluorinated cyclohexyl motifs in the WKYMVm peptide as formylpeptide FPR2 agonists and in keto-piperazines as anti-trypanosome agents. Chembiochem. 2025 Jun 18:e202500384. doi: 10.1002/cbic.202500384. View Source
[2] Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. 2001;41:443-70. doi: 10.1146/annurev.pharmtox.41.1.443. View Source
Best Research and Industrial Application Scenarios for 4-Cyclohexyl-3-fluoroaniline
Medicinal Chemistry: Design of Conformationally Restricted Bioisosteres
Use 4-cyclohexyl-3-fluoroaniline as a building block for synthesizing conformationally restricted analogs of drug candidates. Its saturated cyclohexyl ring serves as a non-planar bioisostere for a phenyl ring, introducing 3D shape and potentially improving selectivity and metabolic stability [1]. The 3-fluoro substitution further tunes electronic properties, offering a differentiated starting point for lead optimization programs targeting GPCRs, kinases, or CNS receptors where lipophilicity (LogP ~3.46) is a critical parameter .
Advanced Materials: Synthesis of Fluorinated Polyimides and High-Performance Polymers
Employ 4-cyclohexyl-3-fluoroaniline as a monomer in the synthesis of novel polyimides or polyamides. The cyclohexyl group introduces flexibility and solubility, while the fluorine atom enhances chemical and thermal stability. The single rotatable bond and defined geometry of the aniline core contribute to more predictable polymer chain packing and mechanical properties compared to more flexible ether-linked monomers .
Chemical Biology: Probing 3D Shape and Fluorine Effects in Molecular Recognition
Utilize 4-cyclohexyl-3-fluoroaniline as a core scaffold in the development of chemical probes to investigate the role of molecular shape and fluorination on target binding. The compound's unique combination of a saturated cyclohexyl ring and ortho-fluoro substitution provides a distinct electronic and steric environment compared to planar or non-fluorinated controls [1]. This allows researchers to deconvolute the individual contributions of shape and electronics in protein-ligand interactions.
Agrochemical Research: Synthesis of Novel Fungicides or Herbicides
Leverage 4-cyclohexyl-3-fluoroaniline as an intermediate in the development of new agrochemical agents. The 4-substituted cyclohexylamine motif is a known scaffold in fungicidal compounds [2], and the addition of a fluorine atom is a common strategy in modern agrochemistry to enhance metabolic stability and bioactivity. The compound's commercial availability at 95% purity facilitates its rapid incorporation into diverse synthetic libraries for screening against agricultural pests and pathogens.
Application
Selection Property
Validation Focus
Conformationally restricted bioisostere synthesis
Non‑planar cyclohexyl scaffold with ortho‑fluoro electronic tuning
Bioactivity and selectivity profiling in lead optimization programs
Fluorinated polyimide / high‑performance polymer research
Cyclohexyl‑imparted flexibility and single‑bond‑restricted geometry
Thermal stability, solubility, and polymer chain‑packing evaluation
Chemical probe for 3D‑shape / fluorine recognition studies
Combined steric (cyclohexyl) and electronic (3‑fluoro) environment
Target‑binding mode and protein‑ligand interaction analysis
Agrochemical intermediate screening libraries
Cyclohexylamine motif with fluorine‑enhanced metabolic stability potential
Fungicidal / herbicidal activity and field‑stability profiling
[1] O'Hagan D, et al. Bioactivity profiles of progressively ring-fluorinated cyclohexyl motifs in the WKYMVm peptide as formylpeptide FPR2 agonists and in keto-piperazines as anti-trypanosome agents. Chembiochem. 2025 Jun 18:e202500384. doi: 10.1002/cbic.202500384. View Source
[2] Sauter H, et al. 4-substituted cyclohexylamine derivatives, fungicides containing these and a method of controlling fungi. US Patent 5032616A. 1991. View Source
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